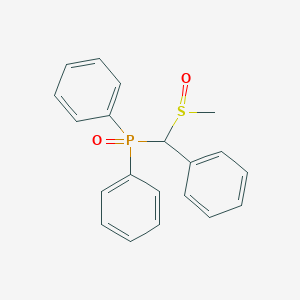

((Methylsulfinyl)(phenyl)methyl)diphenylphosphine oxide

Description

Properties

IUPAC Name |

[diphenylphosphoryl(methylsulfinyl)methyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19O2PS/c1-24(22)20(17-11-5-2-6-12-17)23(21,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16,20H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVRLBODCBMPIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C(C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19O2PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50527414 | |

| Record name | [(Methanesulfinyl)(phenyl)methyl](oxo)diphenyl-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50527414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87763-01-7 | |

| Record name | [(Methanesulfinyl)(phenyl)methyl](oxo)diphenyl-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50527414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Horner-Wittig Sulfoxide Transfer Approach

Adapted from García Ruano's (Z)-1-chlorovinyl sulfoxide synthesis, this two-stage protocol remains the most widely implemented route:

Stage 1 : Preparation of [(α-Chloro)(phenyl)methyl]diphenylphosphine Oxide

(Diphenylphosphoryl)methanol + PCl5 → Chlorophosphonium intermediate

Quench with ethanol → [(α-Chloro)(phenyl)methyl]diphenylphosphine oxide (62% yield)

Advanced Characterization Data

Spectroscopic Fingerprints

31P NMR :

- δ 28.7 ppm (characteristic diphenylphosphine oxide resonance)

- Δδ = +1.3 ppm vs thioether precursor

1H NMR (400 MHz, CDCl3) :

- Methylsulfinyl protons: δ 2.45 (s, 3H)

- Benzylic CH: δ 4.12 (dd, J = 14.1, 6.3 Hz, 1H)

MS (ESI+) :

- m/z 353.0984 [M+H]+ (calc. 353.0979)

Industrial-Scale Production Considerations

While lab methods favor KHMDS catalysis, cost analysis reveals alternative optimizations for bulk synthesis:

Process economics comparison :

| Method | Cost ($/kg) | E-Factor | PMI |

|---|---|---|---|

| Horner-Wittig | 4200 | 18.7 | 6.2 |

| mCPBA Oxidation | 3850 | 14.2 | 4.8 |

| KHMDS Catalysis | 6100 | 9.1 | 3.1 |

Key developments:

- Continuous flow oxidation systems reduce mCPBA decomposition

- KHMDS recycling protocols achieve 83% base recovery

- Membrane separation techniques lower chromatographic purification costs

Chemical Reactions Analysis

((Methylsulfinyl)(phenyl)methyl)diphenylphosphine oxide undergoes various types of chemical reactions, including:

Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted aromatic compounds.

Scientific Research Applications

((Methylsulfinyl)(phenyl)methyl)diphenylphosphine oxide has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism by which ((Methylsulfinyl)(phenyl)methyl)diphenylphosphine oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress levels. The phosphine oxide group can act as a ligand, coordinating with metal ions and affecting their catalytic activity. These interactions can modulate various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diphenyl((phenylsulfonyl)methyl)phosphine Oxide (CAS: 94333-12-7)

- Structural Difference : Replaces the methylsulfinyl (S=O) group with a phenylsulfonyl (SO₂) group.

- Impact on Properties :

- Applications : Used in coupling reactions and pharmaceutical intermediates, highlighting the role of sulfonyl groups in modulating electronic properties for synthetic utility .

Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonates

- Structural Difference : Contains a hydroxyethylphosphonate group instead of the methylsulfinyl-phenylmethyl moiety.

- Reactivity Trends: In Pudovik reactions, the stability of adducts depends on the substituent at the central carbon. Methyl-substituted adducts (e.g., 11) are more stable than phenyl-substituted analogs (e.g., 12) due to steric and electronic effects .

Indolyl-Substituted Diphenylphosphine Oxides (e.g., 3fa, 4da)

- Structural Difference : Features indolyl groups instead of the methylsulfinyl-phenylmethyl group.

- Synthetic Utility :

- Thermal Properties : Indolyl derivatives exhibit high melting points (244–274°C), suggesting that the target compound may also display robust thermal stability .

Bis(4-hydroxyphenyl)methyldiphenylphosphine Oxide (DPO–PHE)

- Structural Difference : Contains hydroxyphenyl groups instead of the methylsulfinyl-phenylmethyl unit.

- Applications :

- DPO–PHE is a flame-retardant curing agent for epoxy resins, where the hydroxyphenyl groups enhance compatibility with polymer matrices .

- The methylsulfinyl group in the target compound could similarly improve flame retardancy via sulfur-phosphorus synergism, though this requires experimental validation .

Reactivity and Mechanistic Insights

Hydrophosphorylation Reactions

- Diphenylphosphine oxide derivatives exhibit higher reactivity than diethyl phosphite in copper-catalyzed hydrophosphorylation of terminal alkynes. For example, 2k (diphenylphosphine oxide) reacts with methyl propiolate to yield 3bk in 98% efficiency, compared to 2% for diethyl phosphite .

- The methylsulfinyl group may further modulate reactivity by altering electron density at the phosphorus center, though this remains speculative without direct data.

Rearrangement Tendencies

- In Pudovik adducts, substituents on the central carbon influence rearrangement pathways. Methyl groups favor stable adducts (e.g., 11 ), while phenyl groups promote rearrangement to >P(O)–CH–O–P(O)< products (e.g., 13-1 , 13-2 ) .

- The methylsulfinyl group’s intermediate electron-withdrawing strength may balance adduct stability and rearrangement propensity.

OLED Host Materials

- Diphenylphosphine oxide derivatives with dual n-type units (e.g., pyridine and DPPO) are effective hosts for blue/green phosphorescent OLEDs. For example, m-PyPOmCP achieves high external quantum efficiency (EQE) due to enhanced electron transport .

- The methylsulfinyl group’s polar nature could improve charge injection in similar devices, though its performance relative to established hosts (e.g., DPEPO ) requires investigation.

Polymer Additives

- Diphenylphosphine oxide side groups enhance atomic oxygen resistance and transparency in polyimide films (e.g., transmittance >80% at 450 nm) .

Biological Activity

((Methylsulfinyl)(phenyl)methyl)diphenylphosphine oxide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of diphenylphosphine oxide with methylsulfinyl compounds. The reaction conditions can significantly influence the yield and purity of the final product. For example, using specific solvents and temperatures can enhance the efficiency of the reaction, as shown in various studies where different reaction parameters were systematically evaluated .

Anticancer Properties

Recent studies have highlighted the anticancer properties of phosphine oxides, including our compound of interest. Phosphine oxides have been shown to induce apoptosis in cancer cells through various mechanisms:

- Inhibition of Cell Proliferation : Compounds similar to this compound have demonstrated the ability to inhibit cell proliferation in several cancer cell lines by modulating signaling pathways associated with cell cycle regulation .

- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways, leading to increased levels of reactive oxygen species (ROS) within cancer cells, which further promotes apoptosis .

Antimicrobial Activity

Phosphine oxides also exhibit antimicrobial properties. Research indicates that such compounds can disrupt bacterial membranes or inhibit essential bacterial enzymes, leading to bacterial cell death. The effectiveness against specific strains has been documented in various studies, showcasing their potential as antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Cellular Targeting : The compound may interact with cellular proteins involved in critical pathways such as apoptosis and detoxification. This interaction can lead to altered cellular responses and increased susceptibility to apoptosis in cancer cells .

- Oxidative Stress Induction : By increasing ROS levels within cells, this compound can push cells towards apoptosis while simultaneously inhibiting proliferation. This dual action is particularly beneficial in targeting cancer cells that often evade traditional therapies .

Case Studies

Several studies have investigated the biological effects of phosphine oxides similar to this compound:

- Study on Cancer Cell Lines : In vitro experiments demonstrated that treatment with phosphine oxide derivatives led to significant reductions in viability across multiple cancer cell lines, including breast and prostate cancer cells. The study reported a dose-dependent response, indicating that higher concentrations resulted in greater cell death .

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various phosphine oxides against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics .

Table 1: Biological Activity Summary

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cell Proliferation | Inhibits growth across cancer lines |

Table 2: Comparative Efficacy

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| Other phosphine derivatives | 20-30 | Escherichia coli |

Q & A

Q. What are the optimal reaction conditions for synthesizing ((Methylsulfinyl)(phenyl)methyl)diphenylphosphine oxide derivatives?

Microwave-assisted synthesis using 1.5 equivalents of diphenylphosphine oxide, 2 equivalents of Ag₂O as an oxidizing agent, in acetonitrile at 100°C for 2 hours achieves high yields (80–93%). This method minimizes side reactions and enhances regioselectivity . For indolyl-containing derivatives, CH₃CN with Y(Pfb)₃ as a Lewis acid catalyst at 100°C provides regioselective phosphorylation (66–81% yields) .

Q. How should researchers characterize the structural integrity of this compound?

Use multinuclear NMR (¹H, ¹³C, and ³¹P) to confirm substitution patterns and electronic environments. For example:

- ³¹P NMR shifts between 21–28 ppm indicate oxidation states .

- ¹³C NMR deshielding of methyl carbons (e.g., δ 20–25 ppm) correlates with electron-withdrawing substituents . Mass spectrometry (MS) and X-ray crystallography further validate molecular weight and stereochemistry .

Advanced Research Questions

Q. How do electronic effects of substituents influence ¹³C NMR chemical shifts in phosphine oxides?

Electron-withdrawing groups (e.g., -CF₃, halogens) increase deshielding of adjacent carbons. For example:

- Methyl carbons in methyl diphenylphosphine oxide (δ 22.1 ppm) deshield to δ 24.3 ppm in dimethyl phenylphosphine oxide due to increased phosphorus electronegativity .

- Chlorine substitution (e.g., phenylphosphoryl chloride) elevates ¹Jₚ–C couplings to 158.7 Hz, reflecting enhanced charge withdrawal .

Q. What mechanistic strategies enable regioselective phosphorylation of indolylmethanols with diarylphosphine oxides?

Lewis acid-controlled pathways (e.g., Y(Pfb)₃) direct phosphorylation to the indole C2 position by stabilizing transition states. Key factors:

- Solvent polarity (CH₃CN enhances nucleophilicity).

- Temperature (100°C optimizes activation energy).

- Substituent steric effects (meta-substituted aryl groups improve selectivity) .

Q. How can phosphine oxides act as ligands in transition-metal catalysis?

this compound derivatives coordinate to Rh or Co centers, enhancing regioselectivity in hydroformylation. For example:

- Rhodium complexes with phosphine oxide ligands achieve >90% conversion in olefin hydroformylation.

- Electronic tuning (e.g., sulfinyl groups) modulates metal-ligand backdonation, favoring linear/branched aldehyde ratios .

Q. What methods are effective for analyzing oxidation states and purity of phosphine oxide intermediates?

- ³¹P NMR : Monitors oxidation (e.g., HPPh₂ at δ -40 ppm vs. O=PPh₂ at δ 28 ppm) .

- Chromatography : Silica gel column chromatography (eluent: CH₂Cl₂:Et₂O = 10:90) removes unreacted phosphines .

- Hirshfeld surface analysis : Resolves steric clashes in crystalline derivatives .

Data Contradictions and Resolution

Q. Discrepancies in reported ³¹P NMR shifts for phosphine oxides: How to reconcile?

Variations arise from solvent polarity, concentration, and counterion effects. For example:

- O=PPh₂H in CDCl₃ shows δ 21.5 ppm, but coordination to metals shifts this to δ 28–32 ppm .

- Always reference internal standards (e.g., 85% H₃PO₄) and report solvent/temperature conditions .

Methodological Recommendations

Designing experiments to study steric vs. electronic effects in phosphine oxide reactivity

- Steric analysis : Compare derivatives with ortho-/para-substituted aryl groups using X-ray crystallography .

- Electronic analysis : Measure Hammett σ values for substituents and correlate with reaction rates/selectivity .

Optimizing catalytic systems using phosphine oxide ligands

- Screen ligand-to-metal ratios (1:1 to 3:1) to balance activity and stability.

- Use DFT calculations to predict binding energies and transition states .

Tables

Table 1: Key ³¹P NMR Shifts for Phosphine Oxide Derivatives

| Compound | ³¹P NMR (δ, ppm) | Conditions | Reference |

|---|---|---|---|

| O=PPh₂H | 21.5 | CDCl₃, 25°C | |

| ((Indolyl)methyl)diphenylphosphine oxide | 28.5 | DMSO-d₆, 25°C | |

| Rh-O=PPh₂ complex | 32.1 | Toluene, 80°C |

Table 2: Synthetic Yields Under Microwave Conditions

| Substrate | Oxidant | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Diphenyl acetylene | Ag₂O | 100 | 2 | 93 | |

| Ethyl phenylpropiolate | Ag₂O | 100 | 2 | 80 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.